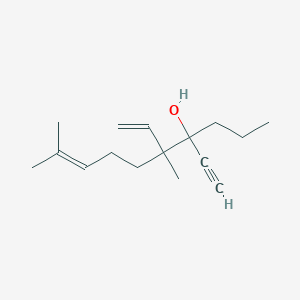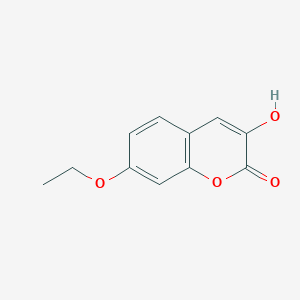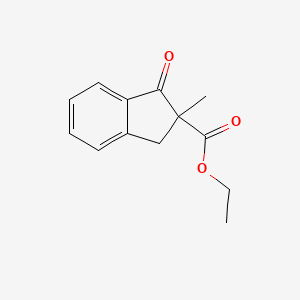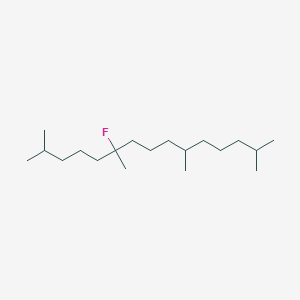
6-Fluoro-2,6,10,14-tetramethylpentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2,6,10,14-tetramethylpentadecane is an organic compound with the molecular formula C19H39F It is a derivative of 2,6,10,14-tetramethylpentadecane, where one of the hydrogen atoms is replaced by a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,6,10,14-tetramethylpentadecane typically involves the fluorination of 2,6,10,14-tetramethylpentadecane. This can be achieved through various methods, including direct fluorination using fluorine gas or more controlled methods using reagents such as Selectfluor. The reaction conditions often require a solvent like dichloromethane and may be carried out at low temperatures to control the reactivity of fluorine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale fluorination processes, utilizing continuous flow reactors to ensure safety and efficiency. The use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) can provide a more controlled and safer approach compared to direct fluorination with fluorine gas.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-2,6,10,14-tetramethylpentadecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorinated alcohols or ketones.
Reduction: Reduction reactions can remove the fluorine atom, reverting it back to 2,6,10,14-tetramethylpentadecane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Fluorinated alcohols or ketones.
Reduction: 2,6,10,14-tetramethylpentadecane.
Substitution: Compounds with various functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
6-Fluoro-2,6,10,14-tetramethylpentadecane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on hydrocarbon properties.
Biology: Investigated for its potential effects on biological membranes due to its lipophilic nature.
Medicine: Explored for its potential use in drug delivery systems, where fluorination can enhance the bioavailability and metabolic stability of pharmaceuticals.
Industry: Utilized in the development of specialty lubricants and as a component in high-performance materials.
Mécanisme D'action
The mechanism of action of 6-Fluoro-2,6,10,14-tetramethylpentadecane involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The fluorine atom can influence the compound’s reactivity and interaction with biological molecules, potentially altering membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,10,14-Tetramethylpentadecane: The parent compound without the fluorine atom.
2,6,10,14-Tetramethylhexadecane: A similar compound with an additional carbon atom.
2,6,10,14-Tetramethylheptadecane: Another similar compound with two additional carbon atoms.
Uniqueness
6-Fluoro-2,6,10,14-tetramethylpentadecane is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorination can enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
90304-32-8 |
|---|---|
Formule moléculaire |
C19H39F |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
6-fluoro-2,6,10,14-tetramethylpentadecane |
InChI |
InChI=1S/C19H39F/c1-16(2)10-7-12-18(5)13-9-15-19(6,20)14-8-11-17(3)4/h16-18H,7-15H2,1-6H3 |
Clé InChI |
FITBQXHUWQCIMY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)(CCCC(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


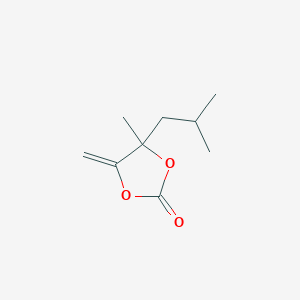
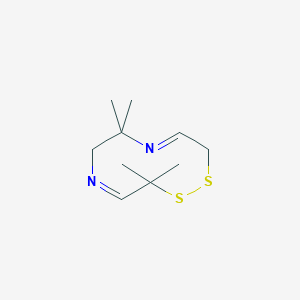
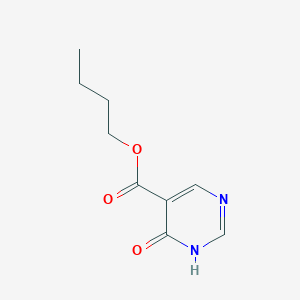
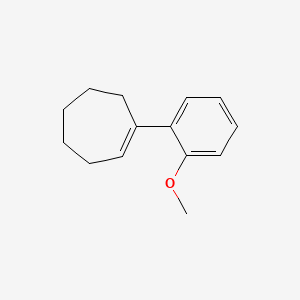
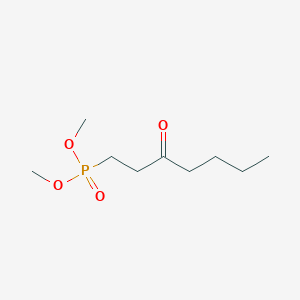
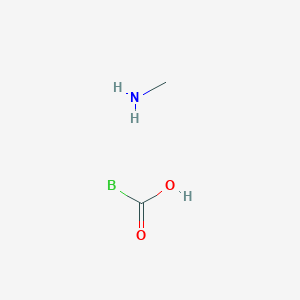
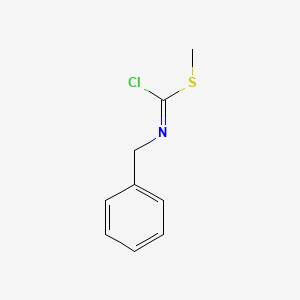

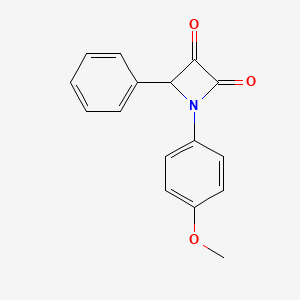
![1,1'-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene](/img/structure/B14363023.png)
![4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol](/img/structure/B14363033.png)
